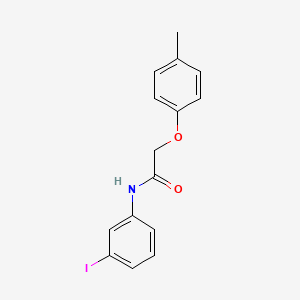
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide, also known as IPA-3, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. It was first synthesized in 2005 by researchers at the University of California, San Francisco, and since then has been the subject of numerous studies investigating its mechanism of action and potential uses.
作用机制
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide works by binding to and inhibiting the activity of specific proteins, including PAK1, LIMK1, and IRAK4. By blocking the activity of these proteins, this compound can disrupt various cellular processes and pathways, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein it is targeting. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth and metastasis. In neurons, this compound has been found to affect dendritic spine formation and synaptic plasticity, which are important for learning and memory. In the immune system, this compound has been shown to reduce inflammation and enhance the immune response to bacterial and viral infections.
实验室实验的优点和局限性
One advantage of N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide is its specificity for certain proteins, which allows researchers to target specific pathways and processes in cells. However, one limitation is that this compound can have off-target effects, meaning it may affect other proteins or pathways that are not intended to be targeted. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, researchers are investigating the use of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where dendritic spine formation and synaptic plasticity are disrupted. Finally, there is interest in developing more specific and potent inhibitors of PAK1, LIMK1, and IRAK4, which could have even greater therapeutic potential than this compound.
合成方法
The synthesis of N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide involves several steps, starting with the reaction of 3-iodoaniline with 4-methylphenol to form 3-iodo-4-methylphenol. This compound is then reacted with chloroacetyl chloride to form 3-iodo-4-methylphenyl chloroacetate, which is then reacted with hydroxylamine hydrochloride to form this compound.
科学研究应用
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide has been shown to have potential therapeutic applications in a variety of fields, including cancer research, neurobiology, and immunology. In cancer research, this compound has been found to inhibit the activity of a protein called PAK1, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. In neurobiology, this compound has been shown to block the activity of a protein called LIMK1, which is involved in the formation of dendritic spines in neurons. In immunology, this compound has been found to inhibit the activity of a protein called IRAK4, which is involved in the immune response to bacterial and viral infections.
属性
IUPAC Name |
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-11-5-7-14(8-6-11)19-10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDDYIBPIRRNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6052577.png)
![N-[(1-methyl-2-piperidinyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B6052584.png)
![N-(4-methylphenyl)-2-[2-({[5-(3-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6052586.png)
![2-mercapto-6-methyl-3-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6052593.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6052603.png)
![7-[(4R)-4-hydroxy-L-prolyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052606.png)
![[1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6052612.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6052618.png)
![7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052621.png)
![N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6052625.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6052632.png)
![2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6052633.png)
![2-amino-7-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052641.png)
![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6052652.png)
